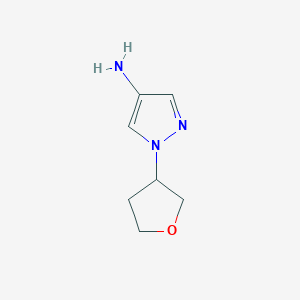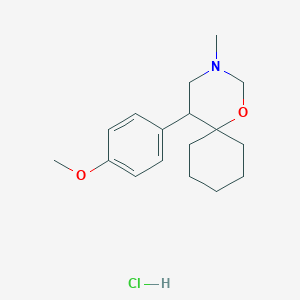
Chlorhydrate d'Impureté E de Venlafaxine
Vue d'ensemble
Description
Venlafaxine Impurity E Hydrochloride is a chemical compound associated with the pharmaceutical drug Venlafaxine Hydrochloride. Venlafaxine Hydrochloride is primarily used as an antidepressant and functions as a Serotonin and Noradrenaline Reuptake Inhibitor (SNRI). Impurities in pharmaceutical compounds are critical to identify and control to ensure the safety and efficacy of the drug. Venlafaxine Impurity E Hydrochloride is one such impurity that is monitored during the production and quality control of Venlafaxine Hydrochloride .
Applications De Recherche Scientifique
Venlafaxine Impurity E Hydrochloride has several scientific research applications. It is used in pharmaceutical research to develop and validate analytical methods for detecting impurities in Venlafaxine Hydrochloride. This compound is also utilized in product development, quality control, and stability studies. Additionally, it plays a role in the identification of unknown impurities and the assessment of their genotoxic potential . In the field of chemistry, it is used to study the crystallization and purity of pharmaceutical substances .
Mécanisme D'action
Target of Action
The primary targets of 5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane;hydrochloride, also known as Venlafaxine Impurity E HCl, are the neurotransmitters serotonin and norepinephrine . These neurotransmitters play a crucial role in mood regulation .
Mode of Action
Venlafaxine Impurity E HCl potently and selectively inhibits the reuptake of both serotonin and norepinephrine at the presynaptic terminal . This inhibition results in an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission and leading to improved mood .
Biochemical Pathways
The biochemical pathways affected by Venlafaxine Impurity E HCl primarily involve the serotonin and norepinephrine reuptake processes . By inhibiting the reuptake of these neurotransmitters, Venlafaxine Impurity E HCl increases their availability in the synaptic cleft, thereby potentiating their activity . The downstream effects of this potentiation include mood elevation and alleviation of depressive symptoms .
Result of Action
The molecular and cellular effects of Venlafaxine Impurity E HCl’s action primarily involve the potentiation of serotonin and norepinephrine activity . This potentiation results in mood elevation and the alleviation of depressive symptoms .
Action Environment
The action, efficacy, and stability of Venlafaxine Impurity E HCl can be influenced by various environmental factors. For instance, the presence of certain substances in the environment can interfere with the analysis of Venlafaxine Impurity E HCl . Moreover, the compound should be stored in an airtight container, protected from light and moisture
Analyse Biochimique
Biochemical Properties
Venlafaxine Impurity E HCl plays a role in biochemical reactions by interacting with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, particularly CYP2D6, which is involved in the metabolism of venlafaxine. The interaction with CYP2D6 can influence the metabolic rate and the formation of active metabolites. Additionally, Venlafaxine Impurity E HCl may interact with neurotransmitter transporters, affecting the reuptake of serotonin and norepinephrine, similar to venlafaxine .
Cellular Effects
Venlafaxine Impurity E HCl affects various cell types and cellular processes. It can influence cell signaling pathways by modulating the activity of serotonin and norepinephrine transporters. This modulation can lead to changes in neurotransmitter levels, impacting gene expression and cellular metabolism. In neuronal cells, Venlafaxine Impurity E HCl may alter synaptic transmission and plasticity, potentially affecting mood regulation and cognitive functions .
Molecular Mechanism
The molecular mechanism of Venlafaxine Impurity E HCl involves its binding interactions with neurotransmitter transporters and cytochrome P450 enzymes. By inhibiting the reuptake of serotonin and norepinephrine, it increases the availability of these neurotransmitters in the synaptic cleft, enhancing their signaling. Additionally, the interaction with CYP2D6 can lead to enzyme inhibition or activation, affecting the metabolic pathways of venlafaxine and its impurities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Venlafaxine Impurity E HCl can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Venlafaxine Impurity E HCl is relatively stable under standard laboratory conditions, but it may degrade under extreme pH or temperature conditions. Long-term exposure to Venlafaxine Impurity E HCl in in vitro studies has shown potential alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of Venlafaxine Impurity E HCl vary with different dosages in animal models. At low doses, it may exhibit minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies in animal models have shown that high doses of Venlafaxine Impurity E HCl can cause neurotoxicity, hepatotoxicity, and alterations in behavior. It is essential to determine the threshold levels to avoid toxic effects while ensuring therapeutic efficacy .
Metabolic Pathways
Venlafaxine Impurity E HCl is involved in metabolic pathways primarily mediated by cytochrome P450 enzymes. The compound undergoes biotransformation to form various metabolites, including O-desmethylvenlafaxine. The interaction with CYP2D6 plays a significant role in its metabolism, affecting the overall pharmacokinetic profile of venlafaxine and its impurities. The metabolic pathways can influence the compound’s efficacy and safety .
Transport and Distribution
Venlafaxine Impurity E HCl is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution is critical for its pharmacological effects, as it needs to reach specific target sites to exert its action. Studies have shown that Venlafaxine Impurity E HCl can cross the blood-brain barrier, affecting central nervous system functions .
Subcellular Localization
The subcellular localization of Venlafaxine Impurity E HCl can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. In neuronal cells, Venlafaxine Impurity E HCl may localize to synaptic vesicles, influencing neurotransmitter release and synaptic plasticity. Understanding its subcellular localization is essential for elucidating its precise mechanism of action .
Méthodes De Préparation
The preparation of Venlafaxine Impurity E Hydrochloride involves several synthetic routes and reaction conditions. One common method includes the use of ammonium dihydrogen phosphate in water, adjusted to a specific pH using phosphoric acid. The flow rate and detection methods are carefully controlled to ensure the purity and consistency of the compound . Industrial production methods often involve high-performance liquid chromatography (HPLC) to separate and identify impurities in Venlafaxine Hydrochloride .
Analyse Des Réactions Chimiques
Venlafaxine Impurity E Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphate buffers and acetonitrile. The major products formed from these reactions are typically analyzed using chromatographic techniques such as HPLC and gas chromatography (GC) . The compound also reacts with chlorides, which is a standard test for its identification .
Comparaison Avec Des Composés Similaires
Venlafaxine Impurity E Hydrochloride can be compared with other similar compounds such as Venlafaxine Hydrochloride, O-desmethylvenlafaxine, and other related impurities. Venlafaxine Hydrochloride is the parent compound and is used as an antidepressant. O-desmethylvenlafaxine is an active metabolite of Venlafaxine Hydrochloride and shares similar pharmacological properties. The uniqueness of Venlafaxine Impurity E Hydrochloride lies in its specific chemical structure and its role as an impurity that needs to be controlled during the production of Venlafaxine Hydrochloride .
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-18-12-16(14-6-8-15(19-2)9-7-14)17(20-13-18)10-4-3-5-11-17;/h6-9,16H,3-5,10-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYQRAJIRAJLDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2(CCCCC2)OC1)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



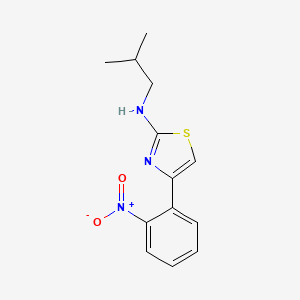
![5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1454103.png)
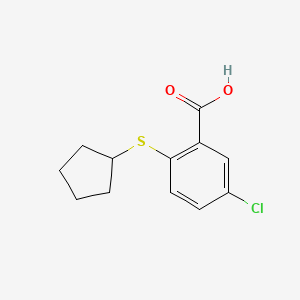
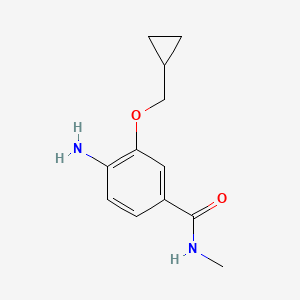
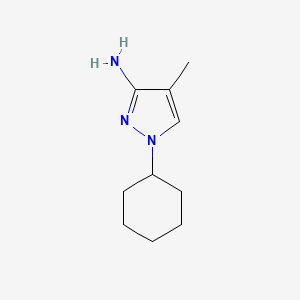
![3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1454113.png)

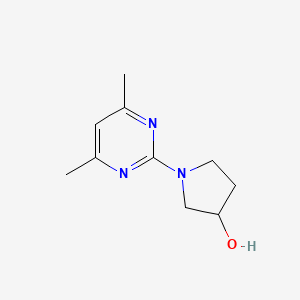
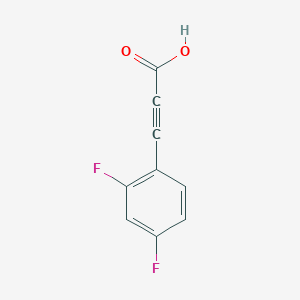
![1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1454117.png)


